
6-ヒドロキシ-1H-インドール-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1H-indole-2-carbonitrile is a compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is a pale-yellow to yellow-brown solid . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile and its derivatives is a topic of ongoing research. For instance, one study discusses the synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . Another study presents the synthesis of new highly functionalized 1H-indole-2-carbonitriles .Molecular Structure Analysis
The InChI code for 6-Hydroxy-1H-indole-2-carbonitrile is 1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-2-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.16 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
アルドース還元酵素阻害
インドール誘導体は、糖尿病合併症の管理において重要なアルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)などの酵素の阻害剤として評価されています。 “6-ヒドロキシ-1H-インドール-2-カルボニトリル”は、新しいALR2阻害剤の開発のための足場として役立つ可能性があります .
新規置換2-シアノインドールの合成
この化合物は、新規置換2-シアノインドールの合成に使用できます。これらの化合物は、その多様な生物活性により医薬品化学において重要です。 この合成は、多くの場合、インドール誘導体のクロスカップリング反応を伴います .
抗HIV活性
インドール誘導体は、抗HIV剤として潜在的な可能性を示しています。 HIV株に対する分子ドッキング研究とスクリーニングから、"6-ヒドロキシ-1H-インドール-2-カルボニトリル"を修飾することにより、HIV-1およびHIV-2に対する有効性を高めることができることが示唆されています .
環状付加反応
インドールは、環状付加反応において汎用性の高い構成要素であり、複雑な有機化合物を生成するために不可欠です。 問題の化合物は、酸化および水素化脱芳香族化[3+2]環状付加反応に関与することができ、合成有機化学におけるその有用性を拡大します .
Safety and Hazards
作用機序
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 6-Hydroxy-1H-indole-2-carbonitrile may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 6-Hydroxy-1H-indole-2-carbonitrile with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that 6-Hydroxy-1H-indole-2-carbonitrile could have a range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
6-Hydroxy-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators The compound’s interactions with enzymes such as tryptophan dioxygenase suggest its involvement in modulating biochemical pathways related to tryptophan metabolism
Cellular Effects
6-Hydroxy-1H-indole-2-carbonitrile influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Hydroxy-1H-indole-2-carbonitrile, have demonstrated anticancer activity by inducing apoptosis in cancer cells This compound may also modulate cell signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy-1H-indole-2-carbonitrile involves its interactions with various biomolecules. It may exert its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, as a reactant in the preparation of tryptophan dioxygenase inhibitors, 6-Hydroxy-1H-indole-2-carbonitrile may inhibit the activity of tryptophan dioxygenase, thereby affecting tryptophan metabolism Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-1H-indole-2-carbonitrile may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their biological activity . Long-term exposure to 6-Hydroxy-1H-indole-2-carbonitrile in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes and functions.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-1H-indole-2-carbonitrile can vary with different dosages in animal models. Studies on indole derivatives have shown that their biological activity can be dose-dependent . At lower doses, 6-Hydroxy-1H-indole-2-carbonitrile may exhibit therapeutic effects, such as anticancer or anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects. Determining the optimal dosage and understanding the threshold effects of 6-Hydroxy-1H-indole-2-carbonitrile in animal models are crucial for its potential therapeutic applications.
Metabolic Pathways
6-Hydroxy-1H-indole-2-carbonitrile is involved in various metabolic pathways. It may interact with enzymes and cofactors that play a role in its metabolism. For example, as a derivative of indole, it may be metabolized through pathways similar to those of other indole compounds The compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism
Transport and Distribution
The transport and distribution of 6-Hydroxy-1H-indole-2-carbonitrile within cells and tissues are essential for understanding its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Investigating the transport and distribution mechanisms of 6-Hydroxy-1H-indole-2-carbonitrile can provide valuable insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Hydroxy-1H-indole-2-carbonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets
特性
IUPAC Name |
6-hydroxy-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFSKMEYLTTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857249 |
Source


|
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092350-96-3 |
Source


|
| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

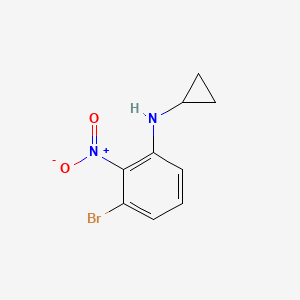
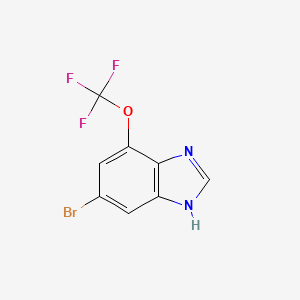

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)
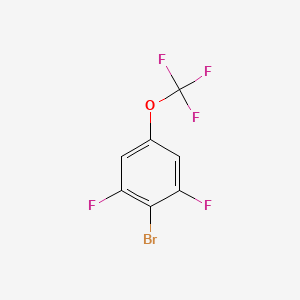
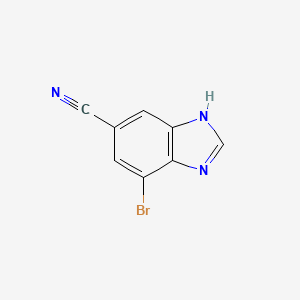

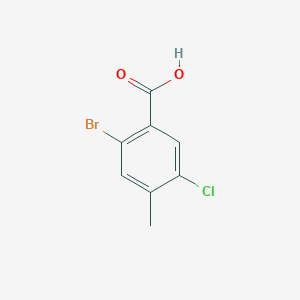

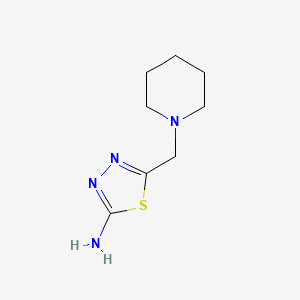
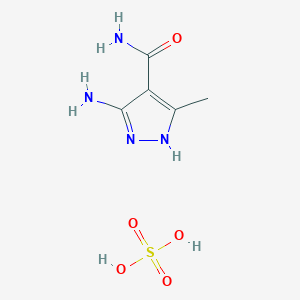
![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)
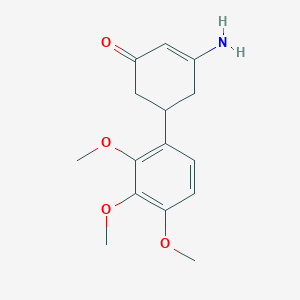
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)